

# Technical Deep Dive: 1-(2-Bromo-5-fluorophenyl)ethanamine

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## Compound of Interest

Compound Name: 1-(2-Bromo-5-fluorophenyl)ethanamine

CAS No.: 1270416-49-3

Cat. No.: B1406186

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High-Purity Chiral Scaffold for Next-Generation Therapeutics

## Part 1: Executive Summary & Structural Logic

**1-(2-Bromo-5-fluorophenyl)ethanamine** (CAS: 1270416-49-3) represents a "privileged scaffold" in modern medicinal chemistry. It combines three critical design elements: a chiral primary amine for hydrogen bonding, an ortho-bromine handle for cross-coupling, and a meta-fluorine atom for metabolic blocking and electronic tuning.

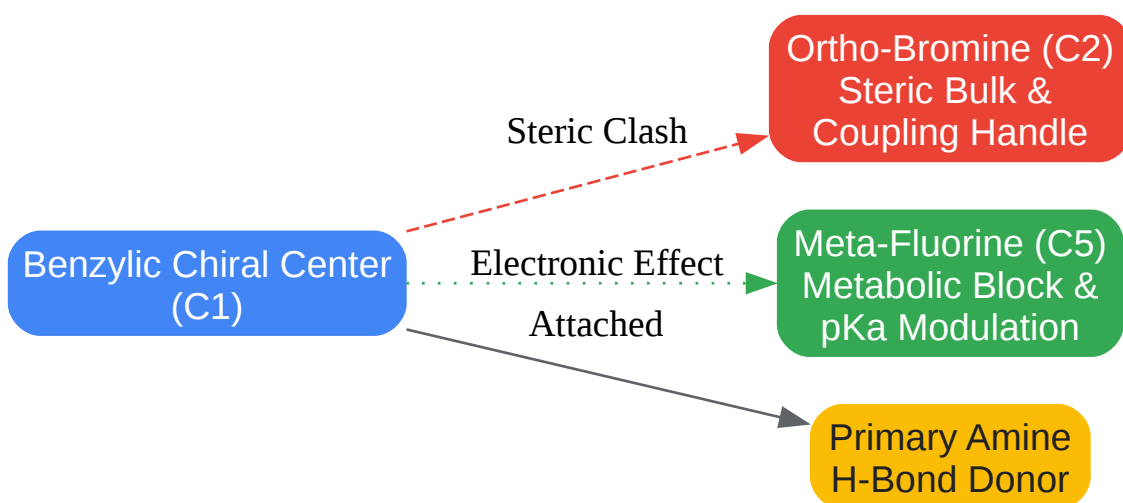
This guide moves beyond basic catalog data to provide a rigorous synthetic and application framework. We address the specific challenge of synthesizing this molecule: the steric hindrance imposed by the ortho-bromine atom, which complicates standard imine formation, and the necessity of enantiopurity for biological activity.

## Physiochemical Profile

Property	Value	Structural Implication
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrFN	Core scaffold
Molecular Weight	218.07 g/mol	Fragment-based drug discovery (FBDD) compliant
Chiral Center	C1 (Benzylic)	Critical for target selectivity (R vs S)
LogP (Predicted)	-2.3	Moderate lipophilicity; good membrane permeability
pKa (Conj. Acid)	-9.5	Protonated at physiological pH (lysosomal trapping potential)
H-Bond Donors/Acc.	2 / 1	Key interaction points for receptor binding pockets

## Part 2: Structural Analysis & Visualization

The molecule's utility stems from its specific substitution pattern.<sup>[1]</sup> The 2-position bromine allows for modular expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings after the chiral center is established, while the 5-position fluorine blocks P450-mediated oxidation at a typically vulnerable site.



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Figure 1: Functional decomposition of the scaffold showing steric and electronic relationships.

## Part 3: Synthetic Pathways & Protocols

The synthesis of **1-(2-bromo-5-fluorophenyl)ethanamine** is non-trivial due to the ortho-bromine substituent. Standard reductive amination often yields low enantiomeric excess (ee) or suffers from slow kinetics.

We recommend the Ellman Auxiliary Approach for research-scale synthesis where >98% ee is required.

### Method A: Asymmetric Synthesis (Ellman Auxiliary)

This protocol utilizes (R)- or (S)-tert-butanefulfinamide. The use of  $\text{Ti}(\text{OEt})_4$  is mandatory here; weaker Lewis acids (like  $\text{CuSO}_4$ ) typically fail to drive the condensation to completion due to the steric bulk of the ortho-bromine.

Precursor: 1-(2-bromo-5-fluorophenyl)ethanone (CAS: 1006-33-3).[\[2\]](#)

Step-by-Step Protocol:

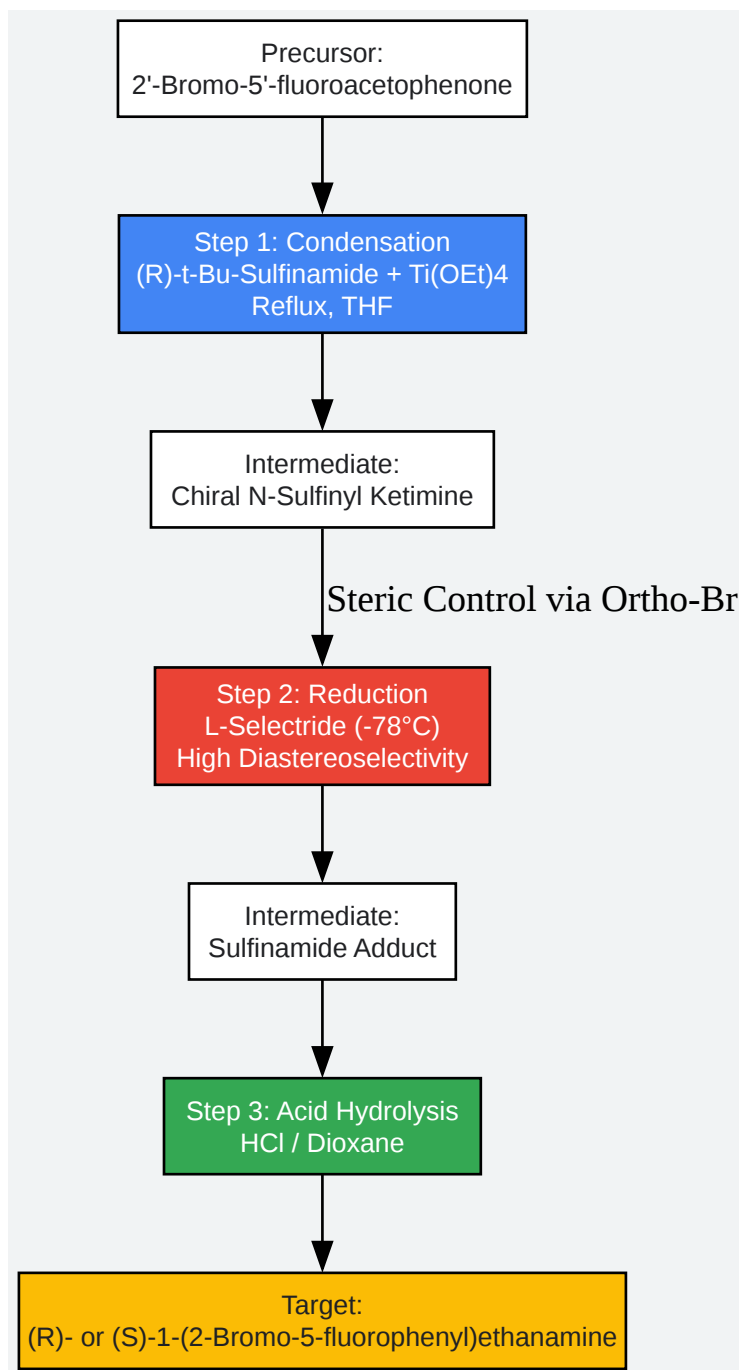
- Imine Formation (Condensation):
  - Reagents: Ketone (1.0 eq), (R)-tert-butanefulfinamide (1.2 eq),  $\text{Ti}(\text{OEt})_4$  (2.0 eq).
  - Solvent: Dry THF (0.5 M).
  - Conditions: Reflux (70–75°C) for 16–24 hours. Note: Monitor by HPLC. The ortho-Br slows this step significantly compared to non-hindered acetophenones.
  - Workup: Cool to RT. Pour into brine with vigorous stirring (creates a Ti-salt slurry). Filter through Celite. Extract EtOAc.
  - Yield Target: >85% conversion to the N-sulfinyl ketimine.
- Diastereoselective Reduction:
  - Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or  $\text{NaBH}_4$ .

- Rationale: L-Selectride (bulky) often provides higher diastereoselectivity (dr >95:5) due to the bulky ortho-substituent reinforcing the transition state geometry.
- Conditions: THF, -78°C. Add reducing agent dropwise. Stir 2h.
- Mechanism: The bulky bromine atom forces the ketimine into a specific conformation, enhancing the facial selectivity of the hydride attack.
- Cleavage (Deprotection):
  - Reagent: HCl (4M in Dioxane).
  - Conditions: 0°C to RT, 1 hour.
  - Workup: Basify with NaHCO<sub>3</sub>, extract with DCM.
  - Result: Chiral amine hydrochloride salt or free base.[3]

## Method B: Biocatalytic Reductive Amination (Scalable)

For multi-gram/kilo scale, enzymatic routes are superior.

- Enzyme: Amine Transaminases (ATAs) or Reductive Aminases (RedAms) specific for ortho-substituted acetophenones.
- Donor: Isopropylamine or Alanine.
- Advantage: Single step, ambient temperature, >99% ee, avoids titanium waste.



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Figure 2: The Ellman Auxiliary workflow optimized for sterically hindered acetophenones.

## Part 4: Strategic Applications in Medicinal Chemistry

The **1-(2-bromo-5-fluorophenyl)ethanamine** scaffold is not merely an intermediate; it is a "warhead" for structure-activity relationship (SAR) exploration.

1. The Ortho-Bromine Handle (Vector Exploration): The bromine atom is positioned ortho to the chiral amine. In a drug binding pocket, this allows for the construction of fused ring systems (e.g., dihydroisoquinolines) or the introduction of biaryl systems via Suzuki coupling.

- Application: Creating atropisomeric kinase inhibitors where the rotation of the biaryl bond is restricted by the chiral center.

2. The Meta-Fluorine (Metabolic Armor): In many phenethylamine drugs, the para-position (relative to the alkyl chain) is a hotspot for metabolic hydroxylation.

- Mechanism:<sup>[4]</sup><sup>[5]</sup> The fluorine at position 5 (para to the bromine, meta to the amine) deactivates the ring toward electrophilic metabolic attack and prevents the formation of potentially toxic quinone-imine metabolites.

3. GPCR Ligand Design: Halogenated phenethylamines are classic pharmacophores for 5-HT (Serotonin) and Dopamine receptors. The specific 2-Br, 5-F pattern alters the quadrupole moment of the benzene ring, potentially enhancing pi-stacking interactions with aromatic residues (Phe, Trp) in the receptor pocket.

## Part 5: Analytical Validation

To validate the synthesis of **1-(2-bromo-5-fluorophenyl)ethanamine**, researchers should look for these diagnostic signals.

1. <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) - Predicted:

- δ 7.45 (dd, 1H): H3 proton (ortho to Br). Shows coupling to F.
- δ 7.25 (dd, 1H): H6 proton (ortho to alkyl group).
- δ 6.85 (dt, 1H): H4 proton.
- δ 4.55 (q, 1H): Diagnostic Chiral Methine. This quartet will be significantly downfield due to the electron-withdrawing nature of the ring and the amine.
- δ 1.42 (d, 3H): Methyl group doublet.

2. Chiral HPLC:

- Column: Daicel Chiralpak AD-H or OD-H.
- Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA).
- Note: DEA is crucial to sharpen the peak of the free amine.

## References

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